5-(2-chloro-5-fluorobenzoyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one 5-(2-chloro-5-fluorobenzoyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Brand Name: Vulcanchem
CAS No.: 2034508-30-8
VCID: VC4237192
InChI: InChI=1S/C18H12ClF2N3O2/c19-14-3-1-10(20)7-12(14)17(25)23-6-5-15-13(9-23)18(26)24-8-11(21)2-4-16(24)22-15/h1-4,7-8H,5-6,9H2
SMILES: C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=C(C=CC(=C4)F)Cl
Molecular Formula: C18H12ClF2N3O2
Molecular Weight: 375.76

5-(2-chloro-5-fluorobenzoyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

CAS No.: 2034508-30-8

Cat. No.: VC4237192

Molecular Formula: C18H12ClF2N3O2

Molecular Weight: 375.76

* For research use only. Not for human or veterinary use.

5-(2-chloro-5-fluorobenzoyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one - 2034508-30-8

Specification

CAS No. 2034508-30-8
Molecular Formula C18H12ClF2N3O2
Molecular Weight 375.76
IUPAC Name 5-(2-chloro-5-fluorobenzoyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Standard InChI InChI=1S/C18H12ClF2N3O2/c19-14-3-1-10(20)7-12(14)17(25)23-6-5-15-13(9-23)18(26)24-8-11(21)2-4-16(24)22-15/h1-4,7-8H,5-6,9H2
Standard InChI Key MDVAMAIQLCNBDZ-UHFFFAOYSA-N
SMILES C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=C(C=CC(=C4)F)Cl

Introduction

Structural Characteristics

The compound features a unique tricyclic structure that includes:

  • A triazatricyclo framework, which contributes to its stability and reactivity.

  • A 2-chloro-5-fluorobenzoyl group that enhances its pharmacological properties.

  • A tetraene system, which may exhibit interesting electronic properties due to conjugation.

Molecular Formula and Weight

  • Molecular Formula: C15H10ClF2N3O

  • Molecular Weight: 305.71 g/mol

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Benzoyl Chloride: The precursor 2-chloro-5-fluorobenzoyl chloride is synthesized from the corresponding carboxylic acid and thionyl chloride.

  • Cyclization Reaction: This step involves the reaction of the benzoyl chloride with appropriate amines or azoles to form the triazatricyclo structure.

  • Tetraene Formation: The introduction of double bonds in the cyclic structure is achieved through dehydrohalogenation or similar reactions.

Reaction Conditions

  • Temperature: Varies depending on the specific reaction step; typically ranges from room temperature to reflux conditions.

  • Solvent: Common solvents include dichloromethane or dimethylformamide (DMF).

Other Biological Activities

Potential activities include:

  • Antimicrobial Effects: Similar compounds have demonstrated effectiveness against bacterial and fungal strains.

  • Anti-inflammatory Properties: Inhibition of inflammatory pathways has been observed in preliminary studies.

Applications in Medicinal Chemistry

The unique structural features of 5-(2-chloro-5-fluorobenzoyl)-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one suggest various applications:

  • Drug Development: Its potential as an anticancer agent warrants further investigation and optimization for therapeutic use.

  • Chemical Probes: The compound could serve as a tool for studying biological pathways due to its specific interactions with cellular targets.

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